4-Cyclooctenyl Trimethoxysilane
Description
4-Cyclooctenyl Trimethoxysilane (CAS 67592-37-4) is an organosilicon compound featuring a cyclooctenyl group bonded to a trimethoxysilyl moiety. Its molecular formula is C₁₁H₂₀O₃Si, and it is primarily utilized in materials science as a coupling agent or surface modifier due to its reactive silanol groups and the steric bulk of the cyclooctenyl ring .
Properties
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl]-trimethoxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3Si/c1-12-15(13-2,14-3)11-9-7-5-4-6-8-10-11/h4-5,11H,6-10H2,1-3H3/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPUVYZACVLAQO-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1CCCC=CCC1)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[Si](C1CCC/C=C\CC1)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306193 | |
| Record name | 5-(Trimethoxysilyl)cyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67592-37-4 | |
| Record name | 5-(Trimethoxysilyl)cyclooctene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67592-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trimethoxysilyl)cyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclooctenyl Trimethoxysilane typically involves the hydrosilylation of cyclooctene with trimethoxysilane. This reaction is catalyzed by platinum-based catalysts, such as platinum-divinyltetramethyldisiloxane complex. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of cyclooctene and trimethoxysilane into a reactor containing the platinum catalyst. The reaction mixture is then heated and stirred to ensure complete conversion. The product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclooctenyl Trimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the trimethoxysilane group hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Oxidation: The cyclooctene ring can be oxidized to form epoxides or diols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Silanols and siloxanes.
Oxidation: Epoxides and diols.
Substitution: Functionalized silanes with various organic groups.
Scientific Research Applications
4-Cyclooctenyl Trimethoxysilane is widely used in scientific research and industrial applications, including:
Surface Modification: It is used to modify the surface properties of materials, enhancing their adhesion, hydrophobicity, or compatibility with other materials.
Polymer Chemistry: It acts as a crosslinking agent in the synthesis of silicone polymers and resins.
Nanotechnology: It is used to functionalize nanoparticles, improving their dispersion and stability in various media.
Biomedical Applications: It is explored for use in drug delivery systems and as a component in biocompatible coatings for medical devices.
Mechanism of Action
The mechanism of action of 4-Cyclooctenyl Trimethoxysilane involves the hydrolysis of the trimethoxysilane group to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, forming strong covalent bonds between organic and inorganic materials. The cyclooctene ring provides additional reactivity, allowing for further functionalization and modification of the compound.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Structural and Reactivity Differences
Cyclooctenyl vs. Linear Alkyl Groups :
- The cyclooctenyl group in this compound introduces significant steric hindrance compared to linear alkyl groups in compounds like Trimethoxysilane. This hindrance may slow hydrolysis rates but enhance thermal stability and adhesion to hydrophobic surfaces .
- In contrast, Trimethoxysilane (C₃H₁₀O₃Si) lacks bulky substituents, making it more volatile (boiling point: 83°C) and reactive in forming siloxane networks .
Fluorinated vs. Hydrocarbon Substituents :
- 3,3,3-Trifluoropropyl Trimethoxysilane contains a fluorinated chain, imparting exceptional hydrophobicity and chemical resistance compared to the hydrocarbon-based cyclooctenyl group. This makes it suitable for waterproof coatings .
Aromatic vs. Aliphatic Systems :
- Di(Naphthalen-1-yl) Dimethoxysilane features aromatic naphthyl groups, which enhance thermal stability and electronic properties, making it ideal for high-performance resins. The cyclooctenyl group, while bulky, lacks aromatic conjugation, limiting its use in conductive materials .
Biological Activity
4-Cyclooctenyl Trimethoxysilane is a silane compound that has garnered attention in various fields, including materials science and biological applications. Its unique structure allows for interesting interactions with biological systems, particularly in the context of drug delivery, biocompatibility, and surface modification of biomaterials. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
This compound can be represented by the following chemical structure:
- Molecular Formula : CHOSi
- Molecular Weight : 230.37 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Properties : Research indicates that silanes can exhibit antimicrobial activity, which may be beneficial for applications in medical devices and coatings.
- Cell Adhesion and Proliferation : The compound has been studied for its effects on cell adhesion properties, which are crucial for tissue engineering and regenerative medicine.
- Drug Delivery Systems : Its silane functionality allows for the modification of nanoparticles for targeted drug delivery.
Antimicrobial Properties
A study evaluating the antimicrobial efficacy of silane compounds, including this compound, demonstrated significant inhibition of bacterial growth. The results are summarized in Table 1.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 12 |
| Control (no treatment) | - | 0 |
Cell Adhesion and Proliferation
The effects of this compound on cell adhesion were assessed using fibroblast cell lines. The findings indicate enhanced adhesion compared to untreated controls.
- Cell Line : NIH 3T3 Fibroblasts
- Adhesion Rate :
- Control: 40%
- Treated with this compound: 70%
These results suggest that the compound may promote better integration of biomaterials with surrounding tissues.
Drug Delivery Applications
In a case study involving the use of silanes in drug delivery systems, this compound was incorporated into polymeric nanoparticles designed for targeted delivery of anticancer drugs. The study highlighted:
- Release Profile : Controlled release over 48 hours.
- Targeted Delivery Efficiency : Increased uptake by cancer cells compared to non-targeted systems.
Mechanistic Insights
The biological activity of this compound is thought to derive from its ability to form stable bonds with biological molecules, facilitating interactions that enhance its antimicrobial and cell-adhesive properties. The trimethoxy group allows for easy incorporation into various substrates, making it versatile for biomedical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
